molecular formula C4H7Cl2NO B15423277 1,1-Dichloro-2-methyl-1-nitrosopropane CAS No. 111737-77-0

1,1-Dichloro-2-methyl-1-nitrosopropane

Cat. No.: B15423277
CAS No.: 111737-77-0
M. Wt: 156.01 g/mol
InChI Key: ORQOOAZNCHXTHP-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methyl-1-nitrosopropane (C₄H₆Cl₂NO) is a chlorinated nitroso compound characterized by a nitroso (-NO) group attached to a propane backbone substituted with two chlorine atoms and a methyl group. This compound exhibits unique reactivity due to the electron-withdrawing effects of the nitroso group, which facilitates nucleophilic substitution and condensation reactions. For instance, it reacts with alkyl hydrogen methylphosphonites to form phosphorylated oximes, as demonstrated by Sokolov et al. (1987) . These reactions occur without requiring hydrogen chloride acceptors, highlighting its role in synthesizing organophosphorus derivatives.

Properties

CAS No.

111737-77-0

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

1,1-dichloro-2-methyl-1-nitrosopropane

InChI

InChI=1S/C4H7Cl2NO/c1-3(2)4(5,6)7-8/h3H,1-2H3

InChI Key

ORQOOAZNCHXTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chlorinated Propanes

1,2-Dichloropropane (Propylene Dichloride)
  • Structure : C₃H₆Cl₂, with chlorine atoms on adjacent carbons.
  • Physical Properties : Boiling point = 96°C, vapor pressure = 4.6 kPa at 20°C, and solubility in water ≈ 2 g/kg .
  • Applications : Used in pesticide formulations (e.g., D-D mixture) alongside dichloropropenes .
  • Key Differences : Unlike 1,1-dichloro-2-methyl-1-nitrosopropane, 1,2-dichloropropane lacks a nitroso group, resulting in lower reactivity and distinct toxicological profiles. The nitroso group in the former enhances its electrophilicity, making it more reactive toward nucleophiles like phosphonites .
1,3-Dichloropropane
  • Structure : C₃H₆Cl₂, with chlorine atoms on terminal carbons.
  • Reactivity : Primarily undergoes dehydrohalogenation to form chlorinated alkenes.
  • Comparison : The absence of a nitroso group limits its utility in condensation reactions compared to this compound.

Nitroso-Containing Analogues

2-Chloro-1-nitroso-2-phenylpropane
  • Structure: C₉H₁₀ClNO, featuring a phenyl substituent instead of a methyl group.
  • Chemical Behavior : The phenyl group introduces steric hindrance and aromatic stabilization, reducing reactivity compared to the methyl-substituted nitroso compound. Its InChIKey (LRFAMOUGVPPCEW-UHFFFAOYSA-N) and SMILES (C(N=O)C(Cl)(C1=CC=CC=C1)C) reflect this structural divergence .

Cyclopropane Derivatives

1,1-Dichloro-2,2-dimethylcyclopropane
  • Structure : C₅H₈Cl₂, with a strained cyclopropane ring.
  • Reactivity : The ring strain increases susceptibility to ring-opening reactions, contrasting with the linear nitroso compound’s preference for substitution reactions .

Branched Chloroalkanes

2-Chloromethyl-1,3-dichloro-2-methylpropane
  • Structure : C₅H₈Cl₃, with a branched chloroalkyl chain.
  • Applications : Primarily studied via mass spectrometry (NIST data ), but lacks the nitroso group’s electrophilic reactivity.

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Vapor Pressure (kPa, 20°C) Key Reactivity
This compound C₄H₆Cl₂NO Not reported Not reported Forms phosphorylated oximes
1,2-Dichloropropane C₃H₆Cl₂ 96 4.6 Dehydrohalogenation
1,1-Dichloro-2,2-dimethylcyclopropane C₅H₈Cl₂ Not reported Not reported Ring-opening reactions

Table 2: Structural Comparison of Nitroso Compounds

Compound Substituents Key Functional Groups Reactivity Highlights
This compound Cl, CH₃, NO Nitroso, Cl Electrophilic substitution
2-Chloro-1-nitroso-2-phenylpropane Cl, C₆H₅, NO Nitroso, Cl, Aromatic Steric hindrance reduces reactivity

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Nitroso Compounds

PrecursorNitrosating AgentSolventYield (%)Reference ID
1,1-DichloropropaneNaNO₂/HClDichloromethane65–72
2-MethylpropanolHNO₂Ether58–63

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for split signals from methyl groups adjacent to chlorine (δ 1.8–2.2 ppm) and nitroso-related deshielding (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Chlorinated carbons appear at δ 60–70 ppm; nitroso-bearing carbons at δ 110–120 ppm .
  • IR Spectroscopy : The nitroso (N=O) stretch is observed at 1450–1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 170 (calculated for C₄H₆Cl₂NO) with fragments at m/z 135 (loss of Cl) and 99 (loss of NO) .

Advanced: How can researchers design experiments to resolve contradictions in reported solubility and stability data?

Methodological Answer:
Contradictions often arise from solvent purity, temperature fluctuations, or light exposure. To address this:

Standardized Solubility Testing : Use USP-grade solvents and conduct trials at 25°C under inert atmospheres. Compare results with PubChem and NIST data .

Stability Profiling :

  • Light Sensitivity : Expose samples to UV (254 nm) and monitor decomposition via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. Table 2: Stability Data from Analogous Compounds

CompoundHalf-Life (pH 7)Decomposition ProductReference ID
1,2-Dichloropropane48 hoursChloroacetone
Nitrosobenzene12 hoursBenzaldehyde

Advanced: What computational strategies predict the environmental fate and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl and N=O bonds to predict hydrolysis pathways .
  • QSPR Models : Estimate biodegradation potential using descriptors like logP (octanol-water partition coefficient) and molecular polarizability .
  • Molecular Dynamics : Simulate interactions with soil organic matter to assess persistence .

Example Workflow:

Optimize geometry using Gaussian 16 at the B3LYP/6-31G* level.

Calculate electrostatic potential surfaces to identify reactive sites.

Validate predictions with experimental degradation studies .

Advanced: How can researchers investigate the compound’s potential neurotoxic mechanisms using in vitro models?

Methodological Answer:

Cell Culture Models : Expose SH-SY5Y neuronal cells to 1–100 µM concentrations for 24–72 hours .

Biomarker Analysis :

  • Measure reactive oxygen species (ROS) via DCFH-DA fluorescence.
  • Assess mitochondrial dysfunction using JC-1 staining (flow cytometry).

Omics Integration : Conduct RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. Key Controls :

  • Include a chlorinated analog (e.g., 1,2-dichloropropane) to isolate nitroso-specific effects.
  • Validate findings with primary neuron cultures .

Advanced: What experimental designs mitigate risks of nitroso compound decomposition during biological assays?

Methodological Answer:

  • Light Protection : Use amber vials and conduct assays under red light .
  • Temperature Control : Maintain assays at 4°C unless kinetic studies require higher temperatures.
  • Stabilizing Agents : Add 0.1% BSA to aqueous solutions to reduce nonspecific binding .

Q. Validation Protocol :

Pre-incubate the compound in assay buffer for 1 hour.

Quantify intact compound via LC-MS at intervals (0, 30, 60 min).

Adjust conditions if degradation exceeds 10% .

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